3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
CAS No.: 851411-39-7
Cat. No.: VC4858394
Molecular Formula: C26H26N2O6
Molecular Weight: 462.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851411-39-7 |
|---|---|
| Molecular Formula | C26H26N2O6 |
| Molecular Weight | 462.502 |
| IUPAC Name | 3,4,5-triethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C26H26N2O6/c1-5-31-19-13-16(14-20(32-6-2)24(19)33-7-3)25(29)28-21-12-15(4)22-23(27-21)17-10-8-9-11-18(17)34-26(22)30/h8-14H,5-7H2,1-4H3,(H,27,28,29) |
| Standard InChI Key | GAIVEVOFIJPQKU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Introduction
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C26H26N2O6 and a molecular weight of 462.5 g/mol. This compound features a benzamide core substituted with ethoxy groups and a chromeno-pyridinyl moiety, which contributes to its unique chemical and biological properties. It has garnered significant interest in scientific research due to its potential therapeutic applications, including antimicrobial and anticancer activities.
Synthesis and Chemical Reactions
The synthesis of 3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyridinyl intermediate, followed by its coupling with the benzamide derivative. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
Common Chemical Reactions
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Oxidation: This reaction can modify the ethoxy groups or the chromeno-pyridinyl moiety, potentially forming hydroxylated derivatives.
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Reduction: Reduction reactions target the carbonyl group in the chromeno-pyridinyl moiety, resulting in alcohol derivatives.
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Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Biological Activities and Potential Applications
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide exhibits potential biological activities, including:
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Antimicrobial Activity: Derivatives of similar compounds have shown significant antibacterial and antifungal effects.
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Anticancer Activity: The chromeno-pyridinyl moiety may interact with enzymes or receptors involved in cancer cell proliferation.
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Anti-inflammatory Activity: Related compounds have demonstrated anti-inflammatory effects by inhibiting nitric oxide production.
Biological Activity Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential against gram-positive and gram-negative bacteria |
| Anticancer | May inhibit cell proliferation pathways |
| Anti-inflammatory | Inhibition of nitric oxide production |
Mechanism of Action and Research Findings
The mechanism of action involves interaction with specific molecular targets and pathways. The chromeno-pyridinyl moiety is believed to play a crucial role in its biological activity, potentially modulating signaling pathways related to cell survival and proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.
Research Findings
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Preliminary studies suggest that the compound may inhibit key enzymes or modulate signaling pathways related to cell proliferation and survival.
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The compound's unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Comparison with Similar Compounds
3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can be compared with other compounds featuring similar structural characteristics, such as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide. These compounds share a similar core structure but differ in substitution patterns and functional groups.
Comparison Table
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide | Fluorine atom, naphthyl moiety | Potential anticancer effects |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Dioxaborolan-2-yl group, aniline core | Used in chemical applications |
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